molecular formula C15H22O3 B13877607 6-Benzyloxyhexanoic acid ethyl ester

6-Benzyloxyhexanoic acid ethyl ester

Cat. No.: B13877607
M. Wt: 250.33 g/mol
InChI Key: SMIAAINYXSIRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-phenylmethoxyhexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-phenylmethoxyhexanoate can be synthesized through the esterification of 6-phenylmethoxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of ethyl 6-phenylmethoxyhexanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the esterification process .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: 6-phenylmethoxyhexanoic acid and ethanol.

    Reduction: 6-phenylmethoxyhexanol.

    Transesterification: A new ester and ethanol.

Mechanism of Action

The mechanism of action of ethyl 6-phenylmethoxyhexanoate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membrane receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 6-phenylmethoxyhexanoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(16)11-7-4-8-12-17-13-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3

InChI Key

SMIAAINYXSIRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.